molecular formula C20H23IN4O4S2 B2651356 Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate CAS No. 681223-48-3

Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2651356
CAS No.: 681223-48-3
M. Wt: 574.45
InChI Key: XQYPVSKXXMFBFW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring:

  • A piperazine ring substituted with an ethyl carboxylate group.
  • A thioether-linked acetyl chain bridging the piperazine and a thiazole ring.
  • A 4-iodophenyl group and a 2-oxoethylamino moiety on the thiazole core.

Properties

IUPAC Name

ethyl 4-[2-[2-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IN4O4S2/c1-2-29-20(28)25-9-7-24(8-10-25)18(27)13-30-12-17(26)23-19-22-16(11-31-19)14-3-5-15(21)6-4-14/h3-6,11H,2,7-10,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYPVSKXXMFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-iodoaniline with thiourea in the presence of a base such as sodium hydroxide.

    Attachment of the Thiazole Ring to the Piperazine Moiety: This step involves the reaction of the thiazole derivative with ethyl 4-piperazinecarboxylate under appropriate conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the intermediate with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of probes for imaging and diagnostic purposes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and iodophenyl group are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in disease processes.

Comparison with Similar Compounds

Structural Analog 1: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5)

  • Source : (Hindawi, 2019).
  • Key Features: Contains a quinazolinone-thiazolidinone hybrid instead of a simple thiazole. Lacks the iodophenyl group; substituted with a phenyl ring on the quinazolinone.
  • Comparison: The target compound’s iodophenyl-thiazole system may enhance electrophilic character and binding affinity compared to the phenyl-quinazolinone in Analog 1. The thioether linkage in both compounds suggests similar metabolic stability, but the target’s piperazine carboxylate could improve solubility .

Structural Analog 2: (E)-2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole

  • Source : (Andleeb Amin, Medicinal Heterocycles Review).
  • Key Features :
    • Substituted with fluorophenyl and methoxyphenyl groups.
    • Features a hydrazinyl-benzylidene linker instead of a thioether.
  • The thioether-acetyl chain in the target may confer higher stability than the hydrazine linker in Analog 2, which is prone to hydrolysis .

Structural Analog 3: Ethyl 4-[2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)acetyl]piperazine-1-carboxylate

  • Source : (ECHEMI, 2022).
  • Key Features :
    • Replaces the thiazole with an oxadiazole ring .
    • Substituted with 3,4-dimethylphenyl instead of iodophenyl.
  • Comparison :
    • Oxadiazoles are more electron-deficient than thiazoles, which could reduce nucleophilic reactivity.
    • The iodophenyl group in the target compound may improve lipophilicity and membrane permeability compared to the polar dimethylphenyl in Analog 3 .

Structural Analog 4: Ethyl 4-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate

  • Source : (Supplier Data, 1998).
  • Key Features :
    • Contains a triazolopyrimidine core instead of thiazole.
    • Substituted with chlorophenyl and methyl groups .
  • The thiazole ring in the target compound may offer better π-stacking interactions compared to the planar triazolopyrimidine .

Data Table: Key Properties of Target Compound and Analogs

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Core Heterocycle Thiazole Quinazolinone Thiazole Oxadiazole Triazolopyrimidine
Aryl Substituent 4-Iodophenyl Phenyl 4-Fluorophenyl 3,4-Dimethylphenyl 4-Chlorophenyl
Linker Type Thioether-acetyl Thioether Hydrazine Thioether Direct bond
Molecular Weight ~550 g/mol (estimated) ~450 g/mol ~480 g/mol ~500 g/mol ~470 g/mol
Potential Bioactivity Enzyme inhibition, Antimicrobial Anticancer MAO Inhibition Antioxidant Kinase inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving condensation of iodophenyl-thiazole precursors with piperazine derivatives .
  • Pharmacokinetics : The iodine atom may slow metabolic clearance compared to chlorine or fluorine analogs, as seen in halogenated drug candidates .
  • Bioactivity Gaps : While analogs like ’s 4-(3-nitrophenyl)thiazol-2-ylhydrazones show MAO-B inhibition, the target’s iodophenyl group could modulate selectivity toward other enzymes, such as tyrosine kinases .

Biological Activity

Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a thiazole moiety, and an iodophenyl group, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The thiazole ring is known for its role in modulating signaling pathways, while the iodophenyl group may enhance the compound's reactivity and binding affinity.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyCompoundActivityMechanism
Thiazole Derivative AIC50 = 12 µMInduces apoptosis in breast cancer cells
Thiazole Derivative BIC50 = 8 µMInhibits cell migration in melanoma

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar thiazole derivatives have shown efficacy against a range of bacterial strains, indicating that this compound may also possess such activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

3. Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of a thiazole derivative similar to our compound in mouse models of autoimmune diseases. Results showed significant reduction in disease symptoms when administered orally.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications on the thiazole ring enhance binding affinity to specific targets involved in inflammatory responses. The presence of the iodophenyl group was found to increase potency significantly.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : React 4-iodophenyl isothiocyanate with ethyl glycinate under reflux in ethanol to form the thiazole core .
  • Piperazine coupling : Introduce the piperazine moiety via nucleophilic substitution using 1-carbethoxy-piperazine in anhydrous DMF, catalyzed by triethylamine .
  • Thioether linkage : Connect the thiazole and piperazine units via a thioether bridge using 2-mercaptoacetic acid, followed by oxidation with H₂O₂ to stabilize the bond .
    Key Considerations : Solvent choice (e.g., ethanol vs. acetone) impacts reaction efficiency and purity. Ethanol is preferred for thiazole cyclization due to its polarity and reflux stability .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the piperazine methylene protons (δ 3.5–4.0 ppm) and thiazole aromatic protons (δ 7.2–8.1 ppm) .
    • FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate, N-H bend at ~1550 cm⁻¹ for the amide) .
  • Chromatography :
    • HPLC : Employ a C18 column with a methanol/water gradient (70:30) to assess purity (>95% required for pharmacological studies) .

Q. What solvents are suitable for solubility testing, and how does polarity affect stability?

Methodological Answer:

  • Polar solvents : DMSO or DMF are ideal for initial dissolution due to the compound’s hydrophobic thiazole and piperazine groups .
  • Aqueous buffers : Test solubility in PBS (pH 7.4) for biological assays; use co-solvents (≤5% DMSO) to prevent precipitation .
  • Stability : Monitor degradation via UV-Vis spectroscopy at 254 nm over 24 hours in PBS. Thioether bonds may oxidize in aqueous media, requiring antioxidants like BHT .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Modular substitutions : Replace the 4-iodophenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups to assess effects on receptor binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the thiazole ring and target enzymes (e.g., kinase ATP-binding pockets) .
  • In vitro validation : Compare IC₅₀ values against control compounds in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive potential) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response curves : Test the compound across a broad concentration range (1 nM–100 µM) to identify non-linear effects .
  • Cell line specificity : Compare activity in primary vs. cancer cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
  • Metabolic stability : Pre-treat compounds with liver microsomes (e.g., rat S9 fraction) to assess if metabolites contribute to observed discrepancies .

Q. How can stability challenges in aqueous media be addressed for in vivo studies?

Methodological Answer:

  • Nanocarrier encapsulation : Use PEGylated liposomes to enhance solubility and prolong half-life .
  • Prodrug design : Modify the carboxylate group to a methyl ester, which hydrolyzes in vivo to release the active form .
  • Lyophilization : Prepare a lyophilized powder with trehalose as a cryoprotectant for long-term storage .

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